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molecular formula C17H13ClFNO3 B8666253 3-(4-Chlorophenoxy)-5-fluoro-2-methyl-1H-indole-1-acetic acid CAS No. 847233-74-3

3-(4-Chlorophenoxy)-5-fluoro-2-methyl-1H-indole-1-acetic acid

Cat. No. B8666253
M. Wt: 333.7 g/mol
InChI Key: VHTADBIQRDFSEO-UHFFFAOYSA-N
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Patent
US07709521B2

Procedure details

A solution of 2M sodium hydroxide (3 ml) was added to a stirred mixture of the product from step (ii) (0.36 g), water (10 ml) and THF (10 ml). After 2 h the solution was acidified with 2M hydrochloric acid and extracted with diethylether. The organics were washed with water, dried and evaporated under reduced pressure. The residue was recrystallised from diethylether/isohexane. Yield 138 mg
Quantity
3 mL
Type
reactant
Reaction Step One
Name
product
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:27]=[CH:26][C:7]([O:8][C:9]2[C:17]3[C:12](=[CH:13][CH:14]=[C:15]([F:18])[CH:16]=3)[N:11]([CH2:19][C:20]([O:22]CC)=[O:21])[C:10]=2[CH3:25])=[CH:6][CH:5]=1.O.Cl>C1COCC1>[Cl:3][C:4]1[CH:27]=[CH:26][C:7]([O:8][C:9]2[C:17]3[C:12](=[CH:13][CH:14]=[C:15]([F:18])[CH:16]=3)[N:11]([CH2:19][C:20]([OH:22])=[O:21])[C:10]=2[CH3:25])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
product
Quantity
0.36 g
Type
reactant
Smiles
ClC1=CC=C(OC2=C(N(C3=CC=C(C=C23)F)CC(=O)OCC)C)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
WASH
Type
WASH
Details
The organics were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from diethylether/isohexane

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(OC2=C(N(C3=CC=C(C=C23)F)CC(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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